Adomac

Description

Structure

3D Structure of Parent

Properties

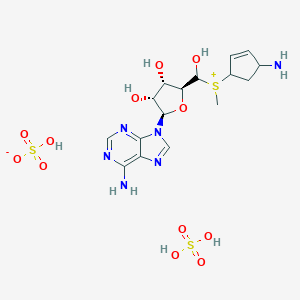

IUPAC Name |

(4-aminocyclopent-2-en-1-yl)-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-hydroxymethyl]-methylsulfanium;hydrogen sulfate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N6O4S.2H2O4S/c1-27(8-3-2-7(17)4-8)16(25)12-10(23)11(24)15(26-12)22-6-21-9-13(18)19-5-20-14(9)22;2*1-5(2,3)4/h2-3,5-8,10-12,15-16,23-25H,4,17H2,1H3,(H2,18,19,20);2*(H2,1,2,3,4)/q+1;;/p-1/t7?,8?,10-,11+,12-,15+,16?,27?;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPMJOLFPZNQBZ-OZHVXATGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C1CC(C=C1)N)C(C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S+](C1CC(C=C1)N)C([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N6O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142697-76-5 | |

| Record name | S-(5'-Deoxy-5'-adenosyl)-1-ammonio-4-(methylsulfonio)-2-cyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142697765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Acetylsalicylic Acid (Aspirin)

Introduction

Acetylsalicylic acid, commonly known as Aspirin, is a nonsteroidal anti-inflammatory drug (NSAID) with a rich history in medicine. It is widely utilized for its analgesic, antipyretic, anti-inflammatory, and antithrombotic properties.[1][2][[“]][4] The cornerstone of Aspirin's diverse therapeutic effects lies in its unique and irreversible inhibition of the cyclooxygenase (COX) enzymes, a mechanism first elucidated by Sir John Vane in 1971.[5] This guide provides a detailed examination of Aspirin's mechanism of action, focusing on its interaction with COX isoenzymes, the resultant impact on signaling pathways, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Irreversible COX Inhibition

Aspirin exerts its primary effects by inhibiting the two main isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.[1][2][6] These enzymes are critical for the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key lipid mediators in various physiological and pathological processes.[4][5]

Unlike other NSAIDs such as ibuprofen or diclofenac which are reversible inhibitors, Aspirin's mechanism is distinguished by its irreversible action.[1][2] Aspirin acts as an acetylating agent, covalently transferring its acetyl group to a serine residue (specifically Serine 529 in COX-1 and Serine 516 in COX-2) within the active site of the enzyme.[2][7][8] This permanent modification, often termed "suicide inhibition," structurally alters the enzyme and blocks the access of the substrate, arachidonic acid, to the catalytic site.[1][8][9] The consequence is a lasting inactivation of the enzyme for the entire lifespan of the affected molecule.

Aspirin exhibits a degree of selectivity, being a significantly more potent inhibitor of COX-1 than COX-2.[2][8] This differential activity is fundamental to its dose-dependent effects. Low doses of Aspirin are sufficient for potent antiplatelet effects through COX-1 inhibition, while higher doses are required to achieve anti-inflammatory and analgesic effects via the inhibition of both COX-1 and COX-2.[8][10]

Signaling Pathways

The inhibition of COX enzymes by Aspirin disrupts several critical signaling pathways.

1. Inhibition of Prostaglandin Synthesis (Anti-inflammatory and Analgesic Effects)

In response to inflammatory stimuli, cells upregulate COX-2, which synthesizes prostaglandins like PGE2. These prostaglandins mediate inflammation, sensitize nerve endings to pain, and contribute to fever.[4][5] By acetylating and inactivating COX-1 and COX-2, Aspirin blocks this pathway, reducing the production of these pro-inflammatory mediators.

2. Inhibition of Thromboxane Synthesis (Antiplatelet Effect)

Platelets, which are anucleated, rely on the constitutively expressed COX-1 enzyme to produce Thromboxane A2 (TXA2).[7] TXA2 is a potent promoter of platelet aggregation and vasoconstriction, crucial steps in thrombus (blood clot) formation.[2][7][11] By irreversibly inactivating platelet COX-1, low-dose Aspirin effectively halts TXA2 production for the entire 8-9 day lifespan of the platelet.[1][7][11] This long-lasting effect is the basis for Aspirin's use in the prevention of cardiovascular events like heart attacks and strokes.[7]

3. Modification of COX-2 Activity (Anti-inflammatory Resolution)

Aspirin's interaction with COX-2 is more complex. While high doses of Aspirin do inhibit COX-2's ability to produce pro-inflammatory prostaglandins, the acetylation of COX-2 also modifies its enzymatic activity.[1] This altered enzyme, sometimes called Aspirin-Triggered COX-2 (AT-COX-2), gains a lipoxygenase-like function. It metabolizes polyunsaturated fatty acids to produce specialized pro-resolving mediators (SPMs), most notably 15-epi-lipoxins, also known as Aspirin-Triggered Lipoxins (ATLs).[1][2][[“]] These mediators actively promote the resolution of inflammation, contributing to Aspirin's overall anti-inflammatory effect.[1][[“]]

Data Presentation

The differential inhibitory activity of Aspirin on COX isoforms has been quantified through numerous in vitro studies. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Table 1: In Vitro Inhibitory Activity of Aspirin on COX Isoforms

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |

|---|---|---|---|

| Aspirin | 1.3 ± 0.5[12] - 3.57[13] | 29.3[13] | ~8.2[13] |

| Ibuprofen | 1.4 ± 0.4[12] | - | - |

| Celecoxib | 2.2 ± 0.3[12] | 0.08[14] | ~0.04 |

Note: IC50 values can vary based on experimental conditions. The data presented reflects typical reported values.

Table 2: Comparison of Inhibitory Mechanisms of Common NSAIDs

| Drug | Target(s) | Mechanism of Inhibition | Duration of Action on Platelets |

|---|---|---|---|

| Aspirin | COX-1 and COX-2 | Irreversible (Acetylation)[1][2][15] | Lifespan of the platelet (~8-9 days)[1][11] |

| Ibuprofen | COX-1 and COX-2 | Reversible (Competitive)[1] | Temporary, dependent on drug concentration |

| Celecoxib | Primarily COX-2 | Reversible (Competitive) | Minimal effect on platelet COX-1 |

Experimental Protocols

Protocol: In Vitro Colorimetric COX Inhibition Assay

This protocol provides a general framework for determining the in vitro COX inhibitory activity of a compound like Aspirin. This method measures the peroxidase activity of the COX enzyme.

1. Objective: To determine the IC50 value of Aspirin for COX-1 and COX-2 enzymes.

2. Materials:

-

Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes.

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Heme (cofactor).

-

Test Compound: Acetylsalicylic acid (Aspirin) dissolved in a suitable solvent (e.g., DMSO).

-

Arachidonic Acid (substrate).

-

Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

96-well microplate.

-

Microplate reader.

3. Workflow Diagram:

4. Procedure:

-

Reagent Preparation: Prepare stock solutions of Aspirin and dilute them with assay buffer to achieve a range of test concentrations. The final solvent concentration should be kept low (e.g., <1%) to avoid affecting the enzyme.[13]

-

Assay Setup: In a 96-well plate, add the following to the designated wells (in triplicate):

-

100% Activity Wells (Control): 150 µL Assay Buffer, 10 µL Heme, 10 µL COX-1 or COX-2 enzyme.

-

Inhibitor Wells: 130 µL Assay Buffer, 10 µL Heme, 10 µL COX-1 or COX-2 enzyme, and 20 µL of the Aspirin dilution.

-

Background Wells: 160 µL Assay Buffer, 10 µL Heme (no enzyme).

-

-

Pre-incubation: Gently mix the plate and incubate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme.[16]

-

Reaction Initiation: Add 10 µL of the colorimetric substrate (TMPD) to all wells. Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells.[13]

-

Measurement: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 590-620 nm for TMPD) using a microplate reader. Take kinetic readings every minute for 5-10 minutes.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Determine the rate of reaction for each well.

-

Calculate the percentage of inhibition for each Aspirin concentration relative to the 100% activity control wells.

-

Plot the percentage of inhibition against the logarithm of the Aspirin concentration.

-

Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value.[16]

-

The mechanism of action of acetylsalicylic acid is a classic example of targeted enzyme inhibition. Its unique ability to irreversibly acetylate and inactivate COX-1 and COX-2 enzymes underpins its wide range of therapeutic applications. The potent and long-lasting inhibition of platelet COX-1 at low doses makes it a cornerstone of cardiovascular disease prevention, while the inhibition of both isoforms at higher doses provides effective anti-inflammatory and analgesic relief. Furthermore, the nuanced modification of COX-2 to produce pro-resolving lipoxins highlights a sophisticated mechanism that not only blocks pro-inflammatory signals but also actively promotes their resolution. This multifaceted mechanism of action ensures Aspirin's continued relevance and importance in the pharmacopeia.

References

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 3. consensus.app [consensus.app]

- 4. What is the mechanism of Aspirin? [synapse.patsnap.com]

- 5. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Aspirin and platelets: the antiplatelet action of aspirin and its role in thrombosis treatment and prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How aspirin works - UChicago Medicine [uchicagomedicine.org]

- 10. droracle.ai [droracle.ai]

- 11. bpac.org.nz [bpac.org.nz]

- 12. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. karger.com [karger.com]

- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Osimertinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, marketed under the brand name Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3] Its development represents a landmark achievement in structure-based drug design, specifically engineered to overcome resistance to earlier generations of EGFR TKIs.[4][5] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to osimertinib.

The journey to discover osimertinib began at AstraZeneca in May 2009.[4] The primary challenge was to develop a TKI that could effectively target the T790M "gatekeeper" mutation, a common mechanism of acquired resistance to first and second-generation EGFR inhibitors, while sparing wild-type (WT) EGFR to minimize toxicity-related side effects like rash and diarrhea.[2][4] Through a focused, structure-driven design strategy, osimertinib (formerly AZD9291) was identified and selected for clinical development, entering clinical trials in March 2013.[4] It received its first FDA approval in November 2015.[1]

Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound that functions as an irreversible inhibitor of EGFR.[6] It selectively targets both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[2][6] The key to its irreversible action is the formation of a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[7][8][9] This covalent binding effectively blocks the downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[6][7][8] A significant advantage of osimertinib is its high selectivity for mutant EGFR over wild-type EGFR, which contributes to its favorable safety profile compared to earlier-generation TKIs.[10]

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the point of intervention by osimertinib.

Quantitative Data

Table 1: In Vitro Potency of Osimertinib and its Metabolites

| Compound | EGFR Mutation | Mean IC50 (nM) | Selectivity vs. WT EGFR |

| Osimertinib | Exon 19 Deletion | <15 | ~32-124x |

| L858R/T790M | <15 | ~32-124x | |

| Wild-Type (WT) | 480-1865 | 1x | |

| AZ5104 | Exon 19 Deletion | More potent than Osimertinib (~8-fold) | Greater potency vs. WT (~15-fold) |

| T790M Mutants | More potent than Osimertinib (~8-fold) | Greater potency vs. WT (~15-fold) | |

| AZ7550 | Various Mutants | Comparable to Osimertinib | Comparable to Osimertinib |

Data sourced from multiple preclinical studies.[6][10][11]

Table 2: Pharmacokinetic Properties of Osimertinib (80 mg once daily)

| Parameter | Value |

| Time to Max. Plasma Concentration (Tmax) | Median: 6 hours (range: 3-24) |

| Apparent Oral Clearance (CL/F) | 14.3 L/h |

| Apparent Volume of Distribution (Vd/F) | 974 L |

| Terminal Half-life (t1/2) | ~48 hours |

| Steady State | Achieved after 15 days |

| Metabolism | Primarily via CYP3A4/5 |

| Active Metabolites | AZ5104 and AZ7550 (~10% of parent exposure each) |

| Elimination | 68% in feces, 14% in urine |

Data compiled from pharmacokinetic studies.[12][13][14][15]

Table 3: Key Clinical Trial Efficacy Data (First-Line Treatment)

| Trial | Treatment Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Median Overall Survival (OS) |

| FLAURA | Osimertinib | 18.9 months | 80% | 38.6 months |

| Standard EGFR-TKI (Gefitinib or Erlotinib) | 10.2 months | 76% | 31.8 months | |

| FLAURA2 | Osimertinib + Chemotherapy | 25.5 months | 83% | Not yet mature (trending positive) |

| Osimertinib Monotherapy | 16.7 months | 76% | Not yet mature |

Data from the FLAURA and FLAURA2 clinical trials.[16][17][18]

Synthesis of Osimertinib

Several synthetic routes for osimertinib have been published. Below is a representative, optimized protocol.

Experimental Protocol: Optimized Synthesis of Osimertinib

This protocol outlines a common synthetic route, highlighting key transformations.

Step 1: Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine (Intermediate 4)

-

Guanidination: React 4-fluoro-2-methoxyaniline with a guanidinylating agent.

-

Nucleophilic Substitution: The resulting guanidine intermediate is reacted with N,N,N'-trimethylethane-1,2-diamine.

-

Cyclization: The product from the previous step is cyclized with 3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one under heating to form the pyrimidine ring structure. This key intermediate contains the core scaffold of osimertinib with a nitro group.

Step 2: Reduction of the Nitro Group to form Aniline Intermediate (Intermediate 5)

-

Reduction: The nitro-containing intermediate (4) is dissolved in a suitable solvent such as ethanol.

-

The nitro group is reduced to an amine using a reducing agent like iron in an acidic medium or through catalytic hydrogenation (e.g., H2, Pd/C).[19][20] This step is critical and can be challenging due to the stability of the resulting aniline intermediate.[21]

Step 3: Amide Bond Formation (Acylation)

-

Acylation: The aniline intermediate (5) is reacted with acryloyl chloride in the presence of a base (e.g., triethylamine) in a solvent like tetrahydrofuran (THF) at a controlled temperature (e.g., 0 °C to room temperature).[19] This step introduces the acrylamide warhead, which is essential for the irreversible binding to EGFR.

Step 4: Final Product Formation

-

Work-up and Purification: The reaction mixture is typically quenched, and the crude product is purified using techniques such as filtration and recrystallization to yield pure osimertinib.

The diagram below provides a simplified workflow for the synthesis of Osimertinib.

Conclusion

Osimertinib stands as a testament to the power of targeted therapy and rational drug design in oncology. Its discovery and development have provided a critical therapeutic option for patients with EGFR-mutated NSCLC, significantly improving progression-free and overall survival. The ongoing research into its applications, combination therapies, and mechanisms of resistance continues to shape the landscape of lung cancer treatment. This guide provides a foundational understanding of the key technical aspects of osimertinib for professionals in the field of drug discovery and development.

References

- 1. Osimertinib - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 8. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 9. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Osimertinib in the treatment of patients with epidermal growth factor receptor T790M mutation-positive metastatic non-small cell lung cancer: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Osimertinib as first-line therapy in advanced NSCLC: a profile of its use - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Real-World Study of Patient Characteristics and Clinical Outcomes in EGFR Mutated Lung Cancer Treated with First-Line Osimertinib: Expanding the FLAURA Trial Results into Routine Clinical Practice [mdpi.com]

- 17. Osimertinib in Untreated EGFR-Mutated Advanced Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. WCLC 2023: Osimertinib plus chemotherapy demonstrated superior results than osimertinib alone for patients with EGFR-mutated advanced lung cancer - ecancer [ecancer.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]

The Biological Function and Pathways of Rapamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapamycin, a macrolide compound originally discovered for its antifungal properties, has emerged as a crucial tool in cell biology and a promising therapeutic agent.[1] Its primary mechanism of action involves the specific inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] This technical guide provides an in-depth overview of the biological function of Rapamycin, its interaction with the mTOR signaling pathway, quantitative data on its activity, and detailed protocols for key experimental assays.

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

Rapamycin exerts its biological effects by forming a gain-of-function complex with the intracellular protein FK506-binding protein 12 (FKBP12).[1] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[1][4]

The mTOR protein exists in two distinct multiprotein complexes, mTORC1 and mTORC2, each with unique components and downstream targets.[2][3]

-

mTORC1: Composed of mTOR, Raptor, mLST8, PRAS40, and DEPTOR, mTORC1 is sensitive to acute Rapamycin inhibition.[3] It integrates signals from growth factors, nutrients (amino acids), and energy status to control protein synthesis, lipid biosynthesis, and autophagy.[3] Key downstream targets of mTORC1 include S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), which are critical regulators of mRNA translation.[5]

-

mTORC2: Comprising mTOR, Rictor, mSIN1, Protor, mLST8, and DEPTOR, mTORC2 is generally considered insensitive to acute Rapamycin treatment.[3][6] However, prolonged exposure to Rapamycin can inhibit mTORC2 assembly and function in certain cell types.[7] mTORC2 plays a crucial role in cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of Akt.[3][6]

Inhibition of mTORC1 by the Rapamycin-FKBP12 complex prevents the phosphorylation of its downstream effectors, S6K1 and 4E-BP1. This leads to a global reduction in protein synthesis, causing cell cycle arrest in the G1 phase and the induction of autophagy.[5]

Quantitative Data

The efficacy of Rapamycin can be quantified through various parameters, including its binding affinity for its target proteins and its inhibitory concentration in cellular assays.

Table 1: Binding Affinities (Kd)

| Interacting Molecules | Dissociation Constant (Kd) | Method | Reference |

| Rapamycin - FKBP12 | 0.2 nM | Multiple | [2][7] |

| Rapamycin - FRB Domain (of mTOR) | 26 µM | Fluorescence Polarization, SPR, NMR | [2][5][7] |

| FKBP12-Rapamycin Complex - FRB Domain | 12 nM | Fluorescence Polarization, SPR, NMR | [2][5][7] |

Note: The binding of the FKBP12-Rapamycin complex to the FRB domain is approximately 2000-fold tighter than that of Rapamycin alone, highlighting the critical role of FKBP12.[5][7]

Table 2: Half-Maximal Inhibitory Concentration (IC50) in Cell Lines

| Cell Line | Cancer Type | IC50 | Assay | Reference |

| HEK293 | Embryonic Kidney | ~0.1 nM | mTOR activity | |

| T98G | Glioblastoma | 2 nM | Cell Viability | |

| U87-MG | Glioblastoma | 1 µM | Cell Viability | |

| U373-MG | Glioblastoma | >25 µM | Cell Viability | |

| MCF-7 | Breast Cancer | ~20 nM | Cell Growth | |

| MDA-MB-231 | Breast Cancer | ~20 µM | Cell Growth | |

| T cell line | Leukemia | 0.05 nM | S6K activation | [8] |

| Ca9-22 | Oral Cancer | ~15 µM | Cell Proliferation | [4] |

| Y79 | Retinoblastoma | 0.136 ± 0.032 µmol/L | Cell Viability (MTT) | [9] |

Note: IC50 values for Rapamycin can vary significantly between different cell lines, reflecting differences in their genetic background and signaling pathway activation.

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified mTOR Signaling Pathway and Rapamycin's Point of Intervention

Caption: Rapamycin forms a complex with FKBP12 to inhibit mTORC1, blocking downstream signaling.

Diagram 2: Experimental Workflow for Determining Rapamycin IC50 using MTT Assay

Caption: A typical workflow for assessing cell viability in response to Rapamycin treatment.

Experimental Protocols

Cell Viability and IC50 Determination using MTT Assay

This protocol is used to assess the effect of Rapamycin on cell viability and to determine its half-maximal inhibitory concentration (IC50).

Materials:

-

Adherent cells of interest

-

Complete culture medium

-

96-well flat-bottom plates

-

Rapamycin stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells until they reach 70-80% confluency.

-

Trypsinize, count, and resuspend cells in complete medium to the desired density (e.g., 5,000-10,000 cells/100 µL).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for no-cell controls (medium only).

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.[6]

-

-

Rapamycin Treatment:

-

Prepare a series of Rapamycin dilutions in complete culture medium from your stock solution. A typical final concentration range might be 0.1 nM to 100 µM.

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Rapamycin. Include vehicle control wells (medium with the highest concentration of DMSO used).

-

Incubate the plate for 48 to 72 hours at 37°C.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

-

Subtract the average absorbance of the no-cell control wells from all other readings.

-

Calculate the percentage of cell viability for each Rapamycin concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of the Rapamycin concentration and use non-linear regression to determine the IC50 value.

-

Western Blot Analysis of mTORC1 Signaling

This protocol is designed to detect changes in the phosphorylation status of mTORC1 downstream targets, such as S6K1, upon Rapamycin treatment.

Materials:

-

Cells and culture reagents

-

Rapamycin

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 4-15% gradient)

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of Rapamycin or vehicle (DMSO) for a specified time (e.g., 1-24 hours).

-

Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Load samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. (Note: BSA is preferred over milk for phospho-antibodies to reduce background).

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K1) diluted in blocking buffer overnight at 4°C with gentle agitation.[10]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total S6K1) or a housekeeping protein (e.g., GAPDH).

-

Conclusion

Rapamycin is a highly specific and potent inhibitor of mTORC1, making it an invaluable research tool for dissecting the mTOR signaling pathway. Its ability to modulate fundamental cellular processes such as growth, proliferation, and autophagy has led to its use as an immunosuppressant and its investigation as a therapeutic agent for cancer and age-related diseases. A thorough understanding of its mechanism of action, quantitative effects, and the experimental methods used to study it is essential for researchers and drug development professionals working in these fields.

References

- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]

- 5. broadpharm.com [broadpharm.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 8. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 9. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to In Vitro and In Vivo Studies of Curcumin

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise and Challenge of Curcumin

Curcumin, a polyphenolic compound derived from the rhizome of Curcuma longa (turmeric), has been a cornerstone of traditional Asian medicine for centuries.[1] Modern scientific investigation has revealed its potential as a therapeutic agent with a wide array of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] Preclinical studies, both in controlled laboratory settings (in vitro) and in living organisms (in vivo), have demonstrated that curcumin can modulate numerous molecular targets and signaling pathways involved in the pathogenesis of various diseases, particularly cancer.[4][5][6]

However, the clinical translation of curcumin's promising preclinical results is hindered by a significant challenge: its low systemic bioavailability.[7][8] The compound suffers from poor absorption, rapid metabolism, and swift elimination, making it difficult to achieve therapeutic concentrations in the body after oral administration.[7][8][9] This discrepancy between its potent effects in a petri dish and its behavior in a complex biological system underscores the critical importance of systematically evaluating and correlating the findings from both in vitro and in vivo studies. This guide provides a technical overview of the methodologies used, presents key quantitative data, and visualizes the core mechanisms and workflows central to curcumin research.

In Vitro Studies: Unveiling Molecular Mechanisms

In vitro studies are indispensable for dissecting the specific molecular mechanisms by which curcumin exerts its effects at the cellular level. These experiments, conducted on isolated cells in a controlled environment, allow researchers to investigate the direct impact of curcumin on cell viability, proliferation, apoptosis, and key signaling pathways without the complexities of systemic metabolism and distribution.

Quantitative Data Presentation: In Vitro Efficacy

The cytotoxic and anti-proliferative effects of curcumin are commonly quantified by determining its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process, such as cell growth, by 50%. The IC50 values for curcumin vary significantly across different cancer cell lines.

| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Citation |

| MCF-7 | Breast Cancer (ER+) | MTT | 1.32 - 44.61 | [10][11] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | MTT | 11.32 - 54.68 | [10][11] |

| T47D | Breast Cancer (ER+) | MTT | 2.07 | [11] |

| A549 | Non-Small Cell Lung Cancer | MTT | 33.0 | [12] |

| HeLa | Cervical Cancer | MTT | 3.36 | [13] |

| SW620 | Colon Adenocarcinoma | MTT | ~16.0 (approx.) | [14] |

Experimental Protocols: Key In Vitro Assays

-

Cell Maintenance: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Stock Solution Preparation: Curcumin is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). The stock is stored at -20°C.

-

Treatment: For experiments, the curcumin stock solution is diluted in fresh culture medium to the desired final concentrations (e.g., 5 to 100 µM).[10] The final DMSO concentration in the medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity. Control cells are treated with an equivalent concentration of DMSO.

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][15]

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 8x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.[10][14]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of curcumin or DMSO (vehicle control), and the plate is incubated for a specified period (e.g., 24 or 48 hours).[10][13]

-

MTT Addition: Following treatment, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

-

Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: The plate is read on a microplate spectrophotometer at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the control group, and the IC50 value is calculated from the dose-response curve.[13]

Western blotting is used to detect changes in the expression levels of specific proteins within key signaling pathways.[16]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[14][16][17]

-

Protein Quantification: The total protein concentration of the lysates is determined using a Bradford or BCA protein assay.[16][18]

-

SDS-PAGE: Equal amounts of protein (e.g., 20-50 µg) are denatured and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16][19]

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[14][19]

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific binding. It is then incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., p65, IκBα, β-actin).[16]

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) reagent and captured with an imaging system.[16] Band intensities are quantified and normalized to a loading control like β-actin or GAPDH.

Mandatory Visualization: Curcumin's Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers.[20][21] Curcumin has been shown to potently inhibit this pathway at multiple points.[20][22][23]

References

- 1. Curcumin as a therapeutic agent: the evidence from in vitro, animal and human studies | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. An Updated Review of Curcumin in Health Applications: In-vivo Studies and Clinical Trials – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. The golden spice curcumin in cancer: A perspective on finalized clinical trials during the last 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Roles of Curcumin: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Latest in Vitro and in Vivo Assay, Clinical Trials and Patents in Cancer Treatment using Curcumin: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Developments in Delivery, Bioavailability, Absorption and Metabolism of Curcumin: the Golden Pigment from Golden Spice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dietary Curcumin: Correlation between Bioavailability and Health Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. wcrj.net [wcrj.net]

- 11. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. entomoljournal.com [entomoljournal.com]

- 14. Curcumin Inhibits Cell Viability and Increases Apoptosis of SW620 Human Colon Adenocarcinoma Cells via the Caudal Type Homeobox-2 (CDX2)/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. benchchem.com [benchchem.com]

- 17. lidsen.com [lidsen.com]

- 18. Evaluation of a curcumin analog as an anti-cancer agent inducing ER stress-mediated apoptosis in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. OBM Genetics | Potential Synergistic Interaction Between Curcumin and Sorafenib Enhances Cytotoxicity in NCI-H5222 Lung Cancer Cells [lidsen.com]

- 20. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 22. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Research Portal [openresearch.surrey.ac.uk]

An In-depth Technical Guide to Sildenafil and its Homologous and Analogous Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), and its key structural analogs. Sildenafil is the active ingredient in Viagra and is primarily used to treat erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[1][2] Its mechanism of action involves the enhancement of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.[3][4]

Introduction to Sildenafil and its Analogs

Sildenafil belongs to a class of drugs known as PDE5 inhibitors.[5] Its analogs, such as Vardenafil and Tadalafil, share the same mechanism of action but differ in their chemical structure, potency, selectivity, and pharmacokinetic profiles.[2][6] These differences arise from variations in their molecular scaffolds and substituents, which influence their interaction with the PDE5 active site and other PDE isoforms.[6][7]

Homologous Compounds: Homologs of Sildenafil involve systematic modifications, such as altering the length of an alkyl chain. For instance, replacing the N-methyl group on the piperazine ring with an N-ethyl group results in "homosildenafil".[8][9]

Analogous Compounds: Analogs feature more significant structural departures while retaining the core pharmacophore required for PDE5 inhibition. Vardenafil is a close analog of Sildenafil, differing primarily in the heterocyclic ring system.[6] Tadalafil has a more distinct molecular structure, which contributes to its longer half-life and duration of action.[6][7]

Quantitative Data Presentation

The efficacy and selectivity of PDE5 inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency. Selectivity is determined by comparing the IC50 for PDE5 against other PDE isoforms.

Table 1: Comparative Potency and Selectivity of PDE5 Inhibitors

| Compound | PDE5 IC50 (nM) | PDE1 IC50 (nM) | PDE6 IC50 (nM) | PDE11 Selectivity (Fold vs PDE5A1) | Reference(s) |

| Sildenafil | 3.5 - 6.6 | >1000 | ~40 | ~1000x | [10][11][12] |

| Vardenafil | 0.7 | 180 | 11 | ~9300x | [10][11][12] |

| Tadalafil | 1.8 | >1000 | >1000 | High (PDE11A4 co-inhibition) | [10][13] |

| Avanafil | 5.2 | >1000 | >1000 | >121x (over other PDEs) | [10][13] |

| Udenafil | 8.25 | - | - | Comparable to Sildenafil | [10] |

Note: IC50 values can vary between studies due to different experimental conditions.[14]

Signaling Pathway and Mechanism of Action

Sildenafil exerts its therapeutic effect by amplifying the NO-cGMP signaling pathway.[5] Sexual stimulation triggers the release of nitric oxide (NO) in the corpus cavernosum.[4][15] NO activates the enzyme soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[16] cGMP acts as a second messenger, leading to smooth muscle relaxation, vasodilation, and increased blood flow.[15] The action of cGMP is terminated by PDE5, which hydrolyzes it to the inactive 5'-GMP.[16] By competitively inhibiting PDE5, Sildenafil prevents cGMP degradation, leading to elevated cGMP levels and prolonged vasodilation.[4][15]

Caption: NO-cGMP signaling pathway and the inhibitory action of Sildenafil on PDE5.

Experimental Protocols

A. In Vitro PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)

This assay determines the in vitro potency (IC50) of a compound against the PDE5 enzyme.[17]

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against purified recombinant human PDE5A1.

Principle: The assay measures the change in rotational speed of a fluorescently labeled cGMP analog (tracer). When PDE5 hydrolyzes the tracer to 5'-GMP, a binding agent in the mix binds the 5'-GMP, forming a large, slow-rotating complex that results in high fluorescence polarization (FP). Inhibitors prevent tracer hydrolysis, keeping the FP signal low.[17]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., Sildenafil) in DMSO.

-

Create a serial dilution of the test compound in the assay buffer.

-

Prepare solutions of purified PDE5A1 enzyme, fluorescently labeled cGMP substrate, and binding agent in assay buffer.[17]

-

-

Assay Procedure (96-well microplate format):

-

Add serially diluted test compound or vehicle control (DMSO) to the wells.

-

Add the PDE5 enzyme solution to each well and incubate briefly.

-

Initiate the reaction by adding the fluorescent cGMP substrate.

-

Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).[18]

-

Stop the reaction by adding the binding agent solution.[18]

-

-

Data Acquisition:

-

Measure the fluorescence polarization of each well using a suitable microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to controls.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[17]

-

Caption: A typical workflow for a fluorescence polarization-based PDE5 inhibition assay.

B. Synthesis of Sildenafil Analogs

The synthesis of Sildenafil and its analogs often follows a convergent approach. A key step is the preparation of the pyrazolopyrimidinone core, followed by chlorosulfonation and subsequent reaction with a substituted piperazine.[19][20]

General Synthetic Scheme Outline:

-

Pyrazole Formation: Reaction of a diketoester with hydrazine hydrate to form the pyrazole carboxylic acid.[21]

-

Pyrimidinone Ring Cyclization: The pyrazole intermediate is cyclized to form the core pyrazolopyrimidinone structure.[20]

-

Chlorosulfonation: The phenyl ring attached to the core is chlorosulfonated, typically using chlorosulfonic acid and thionyl chloride, to create a reactive sulfonyl chloride group.[19][20]

-

Sulfonamide Formation: The final step involves reacting the sulfonyl chloride intermediate with the desired N-substituted piperazine (e.g., N-methylpiperazine for Sildenafil, N-ethylpiperazine for homosildenafil) to form the final product.[8][19]

Modifications at the piperazine moiety are a common strategy for generating novel analogs with potentially improved properties.[22]

References

- 1. elementsarms.com [elementsarms.com]

- 2. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structure elucidation of sildenafil analogues in herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. selleckchem.com [selleckchem.com]

- 11. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 19. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ukessays.com [ukessays.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

[Compound Name] historical research and publications

An In-depth Technical Guide on AZD4547

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4547, also known as fexagratinib, is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase family.[1] Specifically, it targets FGFR1, 2, and 3, which are key regulators of cell proliferation, differentiation, and migration.[2] Dysregulation of the FGF/FGFR signaling axis has been implicated in the development and progression of various cancers, making it a promising target for therapeutic intervention.[2][3] This document provides a comprehensive overview of the historical research, preclinical and clinical findings, and the mechanism of action of AZD4547.

History and Development

The development of AZD4547 stemmed from the growing understanding of the role of the FGF/FGFR signaling pathway in oncology.[2] Researchers sought to develop a selective inhibitor that could target tumors with deregulated FGFR expression while minimizing off-target effects.[1] Preclinical studies demonstrated the potent and selective in vitro and in vivo activity of AZD4547 against tumor models with FGFR alterations.[1][2] These promising results led to the initiation of clinical trials to evaluate its safety and efficacy in cancer patients.[1][4] AZD4547 has progressed to Phase II and III clinical trials for various solid tumors, including breast, gastric, and lung cancers.[5][6]

Mechanism of Action

AZD4547 functions as an ATP-competitive inhibitor of the FGFR1, 2, and 3 kinase domains.[2] By binding to the ATP-binding pocket, it prevents the autophosphorylation and subsequent activation of the receptors, thereby blocking downstream signaling cascades.[2] Key downstream pathways inhibited by AZD4547 include the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation.[7][8] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells with aberrant FGFR signaling.[2][5]

Signaling Pathway Diagram

Caption: Mechanism of action of AZD4547 in inhibiting the FGFR signaling pathway.

Quantitative Data Summary

Table 1: In Vitro Kinase and Antiproliferative Activity of AZD4547

| Target/Cell Line | IC50/GI50 (nM) | Assay Type | Reference |

| Kinase Activity | |||

| FGFR1 | 0.2 | Cell-free | [5] |

| FGFR2 | 2.5 | Cell-free | [5] |

| FGFR3 | 1.8 | Cell-free | [5] |

| FGFR4 | 165 | Cell-free | [5] |

| KDR (VEGFR2) | 24 | Cell-free | [5] |

| TRKA | 18.7 | In vitro biochemical | [9] |

| TRKB | 22.6 | In vitro biochemical | [9] |

| TRKC | 2.9 | In vitro biochemical | [9] |

| Antiproliferative Activity | |||

| KG1a (FGFR1 fusion) | 18-281 | MTS proliferation | [5] |

| Sum52-PE (FGFR deregulated) | 18-281 | MTS proliferation | [5] |

| KMS11 (FGFR3 translocated) | 18-281 | MTS proliferation | [5] |

| KM12(Luc) (TPM3-TRKA) | 100 | Cell proliferation | [9] |

Table 2: In Vivo Antitumor Activity of AZD4547

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| KMS11 (Multiple Myeloma) | 3 mg/kg, twice daily (oral) | 53 | [5] |

| KMS11 (Multiple Myeloma) | 12.5 mg/kg, once daily (oral) | Complete tumor stasis | [5] |

| KG1a (AML) | 12.5 mg/kg, once daily (oral) | 65 | [5] |

| NCI-H716 (Colorectal) | Effective doses (oral) | Significant | [10] |

Key Experimental Protocols

In Vitro Kinase Assay

The ability of AZD4547 to inhibit the kinase activity of recombinant human FGFR1, 2, and 3 was assessed using cell-free assays. The experiments were conducted with ATP concentrations at or near the Km for each respective kinase.[5]

Cell Proliferation Assay

The antiproliferative effects of AZD4547 were determined using the MTS proliferation assay.[5] Tumor cell lines were exposed to varying concentrations of AZD4547 for 72 hours, and cell viability was measured to calculate the IC50 values.[5]

Western Blot Analysis

To assess the impact of AZD4547 on downstream signaling, cells were treated with the compound, and cell lysates were analyzed by Western blotting.[7] Antibodies specific for total and phosphorylated forms of proteins such as FGFR, FRS2, PLCγ, ERK1/2, AKT, S6, and STAT3 were used.[5][7]

Apoptosis and Cell Cycle Analysis

Apoptosis was evaluated using Annexin V-FITC staining and propidium iodide uptake, followed by analysis with a FACSCalibur instrument.[5] For cell cycle analysis, cells were fixed, stained with propidium iodide/RNase A, and analyzed by flow cytometry.[5]

In Vivo Xenograft Studies

Human tumor cell lines were implanted into immunocompromised mice. Once tumors were established, mice were treated orally with AZD4547 or a vehicle control.[5][10] Tumor growth was monitored, and at the end of the study, tumors were excised for pharmacodynamic analysis of target inhibition.[5][10]

Experimental Workflow Diagram

Caption: A typical experimental workflow for the preclinical evaluation of AZD4547.

Clinical Studies

AZD4547 has been evaluated in several clinical trials across various cancer types with FGFR aberrations.

NCI-MATCH Trial (EAY131) Subprotocol W

This Phase II trial investigated AZD4547 in patients with tumors harboring FGFR1-3 amplifications, mutations, or fusions.[4][11] The study showed modest activity, with confirmed partial responses observed primarily in patients with FGFR point mutations or fusions.[4][11] The overall response rate did not meet the primary endpoint, suggesting that the type of FGFR alteration may influence treatment response.[4]

Squamous Cell Lung Cancer (SqNSCLC)

A Phase II study in previously treated patients with FGFR-altered SqNSCLC found that AZD4547 had an acceptable safety profile but minimal clinical activity in this patient population.[12] Another Phase Ib study in patients with FGFR1-amplified SqNSCLC also showed a low overall response rate.[13]

Gastroesophageal Cancer

In a Phase II study of patients with FGFR2-amplified gastroesophageal cancer, AZD4547 demonstrated promising activity.[14]

Ovarian Cancer

Preclinical studies have shown that AZD4547 exerts antitumor effects in ovarian cancer cells by inhibiting proliferation, inducing apoptosis, and suppressing migration and invasion.[3][15][16]

Malignant Pleural Mesothelioma

A Phase II trial of AZD4547 in patients with malignant pleural mesothelioma who had progressed after first-line chemotherapy did not demonstrate efficacy.[17]

Conclusion

AZD4547 is a potent and selective inhibitor of FGFR1, 2, and 3 with demonstrated preclinical activity in various cancer models with deregulated FGFR signaling. While clinical activity has been observed in certain tumor types with specific FGFR alterations, such as FGFR2-amplified gastroesophageal cancer and tumors with FGFR fusions, its efficacy in other settings has been limited. These findings highlight the importance of patient selection based on specific biomarker profiles to maximize the clinical benefit of AZD4547. Further research is warranted to identify predictive biomarkers and explore combination strategies to enhance its therapeutic potential.

References

- 1. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of Efficacy of the FGFR1-3 Inhibitor AZD4547 in Pediatric Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AZD-4547 exerts potent cytostatic and cytotoxic activities against fibroblast growth factor receptor (FGFR)-expressing colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. ascopubs.org [ascopubs.org]

- 15. The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A phase II trial of single oral FGF inhibitor, AZD4547, as second or third line therapy in malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Toxicity Profile of Acetylsalicylic Acid (Aspirin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicity profile of Acetylsalicylic Acid (ASA), commonly known as aspirin. The information is compiled from non-clinical and clinical data, with a focus on quantitative toxicological endpoints, detailed experimental methodologies, and the underlying molecular pathways of its therapeutic and adverse effects.

Executive Summary

Acetylsalicylic Acid is one of the most widely used nonsteroidal anti-inflammatory drugs (NSAIDs) globally. Its therapeutic benefits as an analgesic, antipyretic, anti-inflammatory, and antiplatelet agent are well-established. However, its use is associated with a range of adverse effects, primarily gastrointestinal, as well as dose-dependent acute and chronic toxicities. This document outlines the key safety parameters of ASA, including acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, and elucidates the signaling pathways governing these effects.

Non-Clinical Toxicology

A comprehensive set of non-clinical studies has been conducted to characterize the toxicological profile of acetylsalicylic acid. These studies form the basis for understanding its potential risks to human health.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The median lethal dose (LD50) is a standard measure of acute toxicity.

Table 1: Acute Oral Toxicity of Acetylsalicylic Acid

| Species | Route of Administration | LD50 Value (mg/kg) | Reference(s) |

| Rat | Oral | 1000 | [1] |

| Mouse | Oral | 815 | [1] |

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to induce mutations or chromosomal damage.

Table 2: Genotoxicity Profile of Acetylsalicylic Acid

| Assay | Test System | Metabolic Activation (S9) | Result | Reference(s) |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, TA1538 | With and Without | Negative | [2] |

Based on the available data, acetylsalicylic acid is considered to be non-mutagenic.[2]

Carcinogenicity

Long-term carcinogenicity studies have been conducted to evaluate the tumor-forming potential of acetylsalicylic acid.

Table 3: Carcinogenicity Data for Acetylsalicylic Acid

| Species | Study Duration | Dosing Regimen | Findings | Reference(s) |

| Rat | 2 years | Dietary administration | No evidence of carcinogenicity | [1] |

While standard carcinogenicity bioassays in rodents have not shown a direct carcinogenic effect, extensive epidemiological and clinical research has investigated aspirin's role in cancer prevention, particularly colorectal cancer. Conversely, some studies in older adults have suggested a potential for increased risk of disease progression in those with advanced cancers.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.

Table 4: Reproductive and Developmental Toxicity of Acetylsalicylic Acid

| Species | Study Type | Dosing Regimen (mg/kg/day) | Key Findings | Reference(s) |

| Rat | Developmental Toxicity | 250, 500, 625 (single dose on gestation day 9) | Dose-dependent increase in fetal malformations (e.g., ventricular septal defects, midline defects) | [3] |

| Rat | Developmental Toxicity | 50, 125, 250 (gestation days 6-17) | Fetal malformations observed at the highest dose | [4] |

High doses of aspirin have been shown to be teratogenic in animal models.[3][4] However, low-dose aspirin is used in specific clinical situations during pregnancy, such as to reduce the risk of pre-eclampsia, under medical supervision.

Experimental Protocols

This section provides an overview of the methodologies for key toxicological studies cited in this guide.

Acute Oral Toxicity (LD50) Study (Based on OECD Guideline 425)

The Up-and-Down Procedure (UDP) is a method for determining the LD50 that uses a minimal number of animals.

-

Test System: Typically, female rats are used.

-

Procedure:

-

A single animal is dosed with a starting dose just below the estimated LD50.

-

The animal is observed for up to 48 hours.

-

If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.

-

This sequential dosing continues until stopping criteria are met.

-

The LD50 is then calculated using the maximum likelihood method.

-

-

Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly. A gross necropsy is performed on all animals.

Bacterial Reverse Mutation (Ames) Test (Based on OECD Guideline 471)

The Ames test is a widely used method for detecting gene mutations.

-

Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of Escherichia coli.

-

Procedure:

-

The bacterial strains are exposed to various concentrations of the test substance (aspirin) in the presence and absence of a metabolic activation system (S9 mix from rat liver).

-

The mixture is plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) is counted.

-

-

Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Developmental Toxicity Study in Rodents (Based on OECD Guideline 414)

This study design is used to detect adverse effects on the pregnant female and the developing embryo and fetus.

-

Test System: Pregnant female rats or rabbits.

-

Procedure:

-

The test substance (aspirin) is administered to pregnant animals daily during the period of organogenesis (gestation days 6-17 for rats).

-

Dose levels are chosen to include a high dose that induces some maternal toxicity, a low dose that causes no observable adverse effects, and one or more intermediate doses.

-

Maternal animals are monitored for clinical signs, body weight, and food consumption.

-

Just prior to term, the dams are euthanized, and a caesarean section is performed.

-

Uterine contents are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

-

Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.

-

-

Evaluation: The study evaluates maternal toxicity, embryo-fetal viability, and the incidence and types of fetal malformations. A study on aspirin in rats used single doses of 250, 500, or 625 mg/kg on specific gestation days, or multiple doses of 50, 125, or 250 mg/kg/day during organogenesis.[3][4]

Signaling Pathways of Action and Toxicity

Primary Mechanism of Action: COX Inhibition

The primary therapeutic and many of the toxic effects of aspirin are due to its irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5]

-

Mechanism: Aspirin acetylates a serine residue in the active site of both COX-1 and COX-2, leading to their irreversible inactivation.[5][6]

-

Downstream Effects: This blocks the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxane A2.[6][7] The inhibition of prostaglandin synthesis is responsible for aspirin's anti-inflammatory, analgesic, and antipyretic effects.[5]

Antiplatelet Effect

Aspirin's antiplatelet effect is primarily mediated through the inhibition of COX-1 in platelets.

-

Pathway: Inhibition of COX-1 in platelets prevents the synthesis of Thromboxane A2 (TXA2).[6] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.[6][8]

-

Irreversible Action: Since platelets lack a nucleus, they cannot synthesize new COX-1 enzyme. Therefore, the inhibitory effect of aspirin lasts for the entire lifespan of the platelet (approximately 7-10 days).[6]

Gastrointestinal Toxicity

The most common adverse effects of aspirin involve the gastrointestinal (GI) tract. The mechanisms are multifactorial.

-

Prostaglandin Depletion: Inhibition of COX-1 in the gastric mucosa reduces the synthesis of protective prostaglandins (PGE2 and PGI2). These prostaglandins are crucial for maintaining mucosal blood flow, and stimulating mucus and bicarbonate secretion.[9]

-

Direct Cellular Injury: In the acidic environment of the stomach, aspirin (an acid) remains in a non-ionized form, allowing it to diffuse across the lipid membranes of gastric epithelial cells. Inside the cell, where the pH is neutral, aspirin ionizes and becomes trapped, leading to direct cellular injury.[10][11]

-

Mitochondrial Damage: High intracellular concentrations of salicylate can uncouple oxidative phosphorylation in mitochondria, leading to ATP depletion and potentially triggering caspase-independent apoptosis.[12]

Conclusion

The safety and toxicity profile of acetylsalicylic acid is well-characterized. Its primary mechanism of action, the irreversible inhibition of COX enzymes, is responsible for both its therapeutic efficacy and its most significant adverse effects, particularly gastrointestinal toxicity. While non-clinical studies have not indicated a genotoxic or carcinogenic potential, high doses have demonstrated reproductive and developmental toxicity in animal models. A thorough understanding of these toxicological endpoints and the underlying molecular pathways is essential for the safe and effective use of aspirin in clinical practice and for guiding the development of new drugs with improved safety profiles.

References

- 1. ams.usda.gov [ams.usda.gov]

- 2. Mutagenicity testing of selected analgesics in Ames Salmonella strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of developmental toxicology of aspirin (acetylsalicylic acid) in rats using selected dosing paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aspirin - Wikipedia [en.wikipedia.org]

- 6. google.com [google.com]

- 7. researchgate.net [researchgate.net]

- 8. Thromboxane A2, prostacyclin and aspirin: effects on vascular tone and platelet aggregation. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. The mechanisms of aspirin-induced gastric mucosal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aspirin-induced gastric mucosal injury: lessons learned from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aspirin-induced mucosal cell death in human gastric cells: role of a caspase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Metformin in Polycystic Ovary Syndrome: A Technical Guide

Introduction

Polycystic Ovary Syndrome (PCOS) is a prevalent and complex endocrine disorder affecting women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and the presence of polycystic ovaries.[1] A significant portion of individuals with PCOS also exhibit insulin resistance and compensatory hyperinsulinemia, which are believed to play a central role in the syndrome's pathophysiology.[1][2] Metformin, an oral biguanide antihyperglycemic agent, has emerged as a key therapeutic option in the management of PCOS.[3] Its primary function is to increase insulin sensitivity, thereby addressing one of the core metabolic dysfunctions in PCOS.[3][4] This guide provides an in-depth technical overview of the role of metformin in PCOS, focusing on its mechanisms of action, clinical efficacy supported by quantitative data, and detailed experimental protocols.

Core Mechanisms of Action

Metformin's therapeutic effects in PCOS are multifaceted, extending beyond its well-known role in glycemic control. The primary mechanisms include:

-

Improved Insulin Sensitivity: Metformin enhances insulin sensitivity in peripheral tissues, such as muscle and adipose cells, and decreases hepatic glucose production.[3] It does not stimulate insulin secretion and therefore does not cause hypoglycemia.[3] This improvement in insulin action leads to lower circulating insulin levels, which is crucial in PCOS as hyperinsulinemia is known to stimulate ovarian androgen production.[2][4]

-

Activation of AMP-activated Protein Kinase (AMPK): A general consensus is that metformin's administration leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK).[3] AMPK is a key cellular energy sensor that, once activated, shifts metabolism from anabolic to catabolic states.[5] In the context of PCOS, AMPK activation is thought to inhibit glucose and lipid synthesis.[3]

-

Direct Ovarian Effects: In vitro studies have demonstrated that metformin has direct effects on ovarian cells. It can inhibit androgen biosynthesis in theca cells, a key source of excess androgens in PCOS.[6] This suggests that metformin's benefits are not solely mediated through its systemic effects on insulin.

-

Reduction of Hyperandrogenism: By lowering insulin levels and potentially acting directly on the ovaries, metformin can decrease circulating androgen levels.[3][7] This can lead to improvements in clinical manifestations of hyperandrogenism such as hirsutism and acne.[8]

-

Restoration of Ovulatory Function: By addressing the underlying metabolic and hormonal imbalances, metformin can help restore regular menstrual cycles and improve ovulatory function.[5][7]

Quantitative Data on Metformin's Efficacy in PCOS

The clinical efficacy of metformin in managing the symptoms of PCOS has been evaluated in numerous randomized controlled trials (RCTs). The following tables summarize the quantitative outcomes from meta-analyses of these studies.

Table 1: Effects of Metformin on Anthropometric and Metabolic Parameters in Women with PCOS

| Outcome | Mean Reduction | 95% Confidence Interval | Notes |

| Body Weight | 3.13 kg | -5.33 to -0.93 | Significant reduction compared to placebo.[9] |

| Body Mass Index (BMI) | 0.82 kg/m ² | -1.22 to -0.41 | Significant reduction compared to placebo.[9] |

| Fasting Blood Glucose | -0.23 (SMD) | -0.40 to -0.06 | Standardized Mean Difference shows a significant lowering effect.[9] |

| Low-Density Lipoprotein (LDL) Cholesterol | -0.41 (SMD) | -0.85 to 0.03 | Trend towards reduction.[9] |

Table 2: Effects of Metformin on Hormonal and Reproductive Outcomes in Women with PCOS

| Outcome | Standardized Mean Difference (SMD) / Odds Ratio (OR) | 95% Confidence Interval | Notes |

| Total Testosterone | -0.33 (SMD) | -0.49 to -0.17 | Significant reduction in total testosterone levels.[9] |

| Androstenedione | -0.45 (SMD) | -0.70 to -0.20 | Significant reduction in androstenedione levels.[9] |

| Luteinizing Hormone (LH) | Significant Decrease | Not specified | Metformin has been shown to significantly decrease serum LH levels.[10] |

| LH/FSH Ratio | Significant Decrease | Not specified | A significant decrease in the LH/FSH ratio was observed after treatment.[10] |

| Ovulation Rate (Metformin vs. Placebo) | 3.88 (OR) | 2.25 to 6.69 | Metformin is effective in inducing ovulation.[11] |

| Clinical Pregnancy Rate | 3.00 (OR) | 1.95 to 4.59 | Increased likelihood of pregnancy compared with placebo.[9] |

Experimental Protocols

The following sections detail the methodologies for key experiments that have been instrumental in elucidating the role of metformin in PCOS.

Protocol 1: Randomized Controlled Trial (RCT) of Metformin in Women with PCOS

-

Objective: To assess the efficacy of metformin in improving clinical, metabolic, and endocrine outcomes in women with PCOS.

-

Study Population: Women aged 18-40 diagnosed with PCOS according to the Rotterdam criteria, with a BMI > 25 kg/m ².[12]

-

Intervention:

-

Primary Outcome Measures:

-

Change in menstrual frequency.

-

Ovulation rate, confirmed by mid-luteal phase progesterone levels.

-

-

Secondary Outcome Measures:

-

Data Analysis: Statistical analysis is performed using appropriate tests to compare the changes in outcomes between the metformin and placebo groups.

Protocol 2: In Vitro Study of Metformin's Effect on Ovarian Theca Cells

-

Objective: To determine the direct effects of metformin on androgen production in ovarian theca-interstitial cells.

-

Cell Model: Primary theca-interstitial cells isolated from immature female Sprague-Dawley rats or human ovarian theca-like tumor cells.[16][17]

-

Experimental Setup:

-

Theca cells are cultured in a suitable medium.

-

Cells are treated with various concentrations of metformin in the presence or absence of an insulin-sensitizing agent.[16]

-

A control group of cells is cultured without metformin.

-

-

Outcome Measures:

-

Androgen Production: Levels of androgens (e.g., testosterone, androstenedione) in the culture medium are measured using techniques like ELISA or mass spectrometry.

-

Cell Proliferation: Assessed by methods such as BrdU incorporation assay.[16]

-

Gene and Protein Expression: Expression of key steroidogenic enzymes (e.g., CYP17) and cell cycle regulatory proteins are analyzed using qPCR and Western blot.[18]

-

AMPK Activation: The phosphorylation status of AMPK is determined by Western blot analysis using antibodies specific for the phosphorylated (activated) form.[16]

-

-

Data Analysis: The results from metformin-treated cells are compared to the control group to determine the statistical significance of any observed changes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

References

- 1. Role of Metformin in Polycystic Ovary Syndrome (PCOS)-Related Infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insulin resistance, polycystic ovary syndrome and metformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metformin-Clinical Pharmacology in PCOs - PMC [pmc.ncbi.nlm.nih.gov]